molecular formula C21H20FN3O2S B2674658 2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-mesitylacetamide CAS No. 941970-87-2

2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-mesitylacetamide

Cat. No. B2674658
CAS RN: 941970-87-2
M. Wt: 397.47
InChI Key: HKZXHVLDDOQMQR-UHFFFAOYSA-N
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Description

The compound “2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-mesitylacetamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a dihydropyrazinone group, a thioether group, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl and dihydropyrazinone groups suggests that the compound could have interesting electronic and steric properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the dihydropyrazinone group could potentially undergo reactions with nucleophiles .

Scientific Research Applications

Synthesis and Derivative Compounds

  • Compounds related to 2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-mesitylacetamide have been synthesized and studied for various pharmacological activities. For instance, the synthesis of imidazolyl acetic acid derivatives, which share structural similarities, has shown anti-inflammatory and analgesic activities in preclinical studies (Khalifa & Abdelbaky, 2008).
  • Another study synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated their anti-inflammatory activity (Sunder & Maleraju, 2013).

Pharmacological Properties

  • The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors demonstrates the potential of structurally similar compounds in cancer therapy. One such compound exhibited complete tumor stasis in preclinical models and has entered phase I clinical trials (Schroeder et al., 2009).
  • Derivatives of thiophene, a core structure in related compounds, have shown a wide range of biological activities, including anti-histamine, anti-inflammatory, analgesic, and anti-pyretic properties (Vigorita et al., 1988).

Antimicrobial and Antitumor Activities

  • Some novel fluoro-substituted heterocyclic compounds have demonstrated significant anti-lung cancer activity in preclinical studies, highlighting the potential of fluoro-substituted compounds in oncology (Hammam et al., 2005).
  • A series of compounds synthesized from 2-(5-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-ones showed potent inhibitory action against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Desai et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Based on its structure, it could potentially interact with biological targets through a variety of non-covalent interactions, such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-13-9-14(2)19(15(3)10-13)24-18(26)12-28-20-21(27)25(8-7-23-20)17-6-4-5-16(22)11-17/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZXHVLDDOQMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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